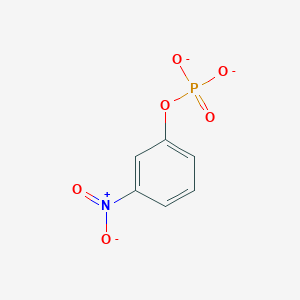

3-Nitrophenyl phosphate

Description

3-Nitrophenyl phosphate is a phosphate monoester derivative featuring a meta-substituted nitro group on the phenyl ring. For instance, 3-nitrophenyl-containing compounds are critical in hydrolysis studies due to the nitro group’s electron-withdrawing effects, which influence the leaving group’s pKa (8.4) and reaction pathways . Additionally, 3-nitrophenyl moieties are found in phosphodiesterase inhibitors, where their bulkiness and substitution patterns modulate binding conformations . Derivatives like diethyl this compound (CAS 4532-06-3) highlight its versatility in chemical applications .

Properties

CAS No. |

13388-91-5 |

|---|---|

Molecular Formula |

C6H4NO6P-2 |

Molecular Weight |

217.07 g/mol |

IUPAC Name |

(3-nitrophenyl) phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |

InChI Key |

XBUUVLVJXNRBPN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)OP(=O)([O-])[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrophenyl phosphate can be synthesized through the phosphorylation of 3-nitrophenol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of automated systems and stringent quality control measures are essential to produce high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by phosphatase enzymes, resulting in the formation of 3-nitrophenol and inorganic phosphate.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with the presence of phosphatase enzymes.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium dithionite.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

Hydrolysis: Produces 3-nitrophenol and inorganic phosphate.

Reduction: Produces 3-aminophenyl phosphate.

Substitution: Produces various substituted phenyl phosphates depending on the reagents used.

Scientific Research Applications

3-Nitrophenyl phosphate is widely used in scientific research due to its versatility and specificity. Some of its applications include:

Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.

Molecular Biology: Employed in studies involving signal transduction pathways where phosphatases play a crucial role.

Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of 3-nitrophenyl phosphate involves its hydrolysis by phosphatase enzymes. The enzyme binds to the phosphate group, facilitating the cleavage of the phosphate ester bond. This reaction releases 3-nitrophenol and inorganic phosphate. The activity of the enzyme can be measured by monitoring the increase in absorbance at 405 nm, which corresponds to the formation of 3-nitrophenol.

Comparison with Similar Compounds

Structural and Functional Isomers: 3-Nitrophenyl vs. p-Nitrophenyl Phosphate

- p-Nitrophenyl phosphate (para-substituted) is a widely used substrate in biochemical assays (e.g., ELISA) due to its hydrolysis product, p-nitrophenol, which absorbs strongly at 405 nm .

- 3-Nitrophenyl phosphate (meta-substituted) exhibits distinct reactivity. The meta-nitro group alters the electronic environment, resulting in a higher pKa (8.4) for the leaving group compared to para-substituted analogs. This difference impacts hydrolysis rates and mechanistic pathways (e.g., associative vs. dissociative) .

Ester Derivatives: Diethyl this compound

- Diethyl this compound (C₁₀H₁₄NO₆P, MW 275.1950) is an esterified derivative with ethyl groups replacing hydroxyls on the phosphate. In contrast, the parent this compound lacks ester groups, making it more reactive in hydrolysis.

Pharmaceutical Analogs: Barnidipine Impurities

- Impurities in barnidipine hydrochloride, such as (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate , showcase structural complexity introduced by 3-nitrophenyl groups. These impurities differ significantly from this compound in backbone structure (e.g., dihydropyridine rings vs. phosphate esters) but highlight the nitro group’s role in drug degradation pathways .

Biochemical Inhibitors

- Phosphodiesterase inhibitors like compound 988 and D71 incorporate 3-nitrophenyl groups, which confer bulkiness and require distinct binding conformations compared to smaller substituents (e.g., pyrazole carboxylic esters in Cluster F). This structural feature emphasizes the nitro group’s role in modulating enzyme interactions .

Key Data Table

Mechanistic and Environmental Considerations

- Hydrolysis Pathways : The 3-nitrophenyl group’s higher pKa favors associative hydrolysis mechanisms, whereas para-substituted analogs may follow dissociative pathways. Brønsted plots correlate leaving group pKa with reactivity, aiding in comparative kinetic analyses .

- Environmental Impact : While tricresyl phosphate (a tri-ester) is flagged for neurotoxicity , this compound and its derivatives lack direct toxicity data in the provided evidence. Further studies are needed to assess their environmental persistence and health risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.